molecular formula C13H14N2O2S B2615165 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one CAS No. 847561-18-6

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B2615165
CAS No.: 847561-18-6
M. Wt: 262.33
InChI Key: WASOHPSLHIDKJK-UHFFFAOYSA-N
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Description

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3-methylbutanoyl Group: The 3-methylbutanoyl group can be introduced via acylation reactions using 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents like thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Modulation: Interfering with signaling pathways by binding to receptors or other key proteins.

    Gene Expression Regulation: Affecting the transcription and translation of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylbutanoyl)-2-mercaptoquinazolin-4(3H)-one
  • 3-(3-methylbutanoyl)-2-thioquinazolin-4(3H)-one
  • 3-(3-methylbutanoyl)-2-sulfanylquinazoline

Uniqueness

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 3-methylbutanoyl and sulfanyl groups enhances its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

3-(3-methylbutanoyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8(2)7-11(16)15-12(17)9-5-3-4-6-10(9)14-13(15)18/h3-6,8H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASOHPSLHIDKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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